Benzyl benzoylglycinate
Description
Significance of Benzyl (B1604629) Benzoylglycinate as an N-Acyl α-Amino Acid Ester
N-acyl α-amino acids are a significant class of compounds with diverse biological and chemical relevance. wikipedia.orgnih.gov This class of molecules is characterized by an amide bond linking a fatty acid or another acyl group to the nitrogen atom of an amino acid. nih.gov In the case of Benzyl benzoylglycinate, the N-acyl group is a benzoyl group, and the amino acid is glycine (B1666218). The presence of the benzyl ester modifies the carboxylic acid function of glycine, transforming it into a less reactive and more organic-soluble entity.
The core structure, N-benzoylglycine, also known as hippuric acid, is a well-documented metabolite found in the urine of many animals, resulting from the conjugation of benzoic acid and glycine. ontosight.ainih.gov The esterification of hippuric acid to form this compound alters its physical and chemical properties, making it a useful building block in non-aqueous synthetic chemistry. The N-acyl linkage in these esters is crucial for their chemical stability and for influencing the reactivity of the α-carbon of the amino acid residue.
Interdisciplinary Relevance in Organic Chemistry and Chemical Synthesis
The study and application of this compound are primarily situated within the fields of organic chemistry and chemical synthesis. Its structure is a testament to the strategies employed in peptide synthesis and the development of novel molecular frameworks. The benzyl group serves as a common protecting group for carboxylic acids in organic synthesis. google.com This protection prevents the carboxylic acid from participating in unwanted side reactions while other chemical transformations are carried out on the molecule.
The synthesis of compounds like this compound is integral to the development of new synthetic methodologies. For instance, the formation of the amide bond (N-benzoylation) and the ester bond (O-benzylation) involves fundamental reactions in organic chemistry. wikipedia.org The knowledge gained from studying the synthesis and reactivity of such esters can be applied to the preparation of a wide array of other chemical compounds, including pharmaceuticals and other biologically active molecules.
Structural Framework of this compound and its Relationship to Key Synthetic Intermediates
The molecular architecture of this compound consists of three key components: the glycine backbone, an N-terminal benzoyl group, and a C-terminal benzyl ester. This structure makes it a valuable intermediate in multi-step organic syntheses.
The N-benzoyl group, often introduced using benzoyl chloride, protects the amino group of glycine, reducing its nucleophilicity and basicity. wikipedia.orgnih.gov This allows for selective reactions at other positions of the molecule. The benzyl ester, typically formed by reacting the carboxylic acid with benzyl alcohol, serves as a robust protecting group that can be removed under specific conditions, such as catalytic hydrogenation. google.com
This dual protection strategy allows for the selective modification of other parts of a larger molecule into which the this compound unit might be incorporated. For example, it can be used in peptide synthesis where the sequential addition of amino acid units requires careful management of protecting groups. The stability of the benzyl and benzoyl groups under various reaction conditions makes them valuable tools for the synthetic chemist.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
benzyl 2-benzamidoacetate |
InChI |
InChI=1S/C16H15NO3/c18-15(20-12-13-7-3-1-4-8-13)11-17-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |
InChI Key |
FQPGCALRZJRQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformative Reactions of Benzyl Benzoylglycinate
Hydrolytic Stability and Ester Cleavage Mechanisms
The ester and amide bonds in benzyl (B1604629) benzoylglycinate are susceptible to hydrolysis under different conditions. The benzyl ester is generally more labile than the amide bond.
The hydrolysis of benzyl esters, including benzyl benzoylglycinate, can proceed through different pathways depending on the reaction conditions. In acidic or basic media, the ester linkage is cleaved to yield benzyl alcohol and N-benzoylglycine (hippuric acid). acs.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. archive.orgresearchgate.net
Studies on the hydrolysis of various benzyl esters have shown that the reaction rates are dependent on the nature of the acyl group. For instance, the hydrolysis rates of several benzyl esters were found to increase in the following order: salicylate, benzoate (B1203000), stearate, cinnamate, acetate (B1210297), succinate, and fumarate. archive.org This suggests that the electronic and steric properties of the benzoyl group in this compound influence its hydrolytic stability.
The hydrolysis of benzyl benzoate, a structurally related compound, has been studied using various solid catalysts in water. researchgate.net These studies provide insights into the kinetics and thermodynamics of the cleavage of the benzyl-oxygen bond. A process for the hydrolysis of benzyl esters, including benzyl benzoate, with water in the liquid phase at temperatures between 40°C and 320°C without a strong acid or base has also been described. google.com
Table 1: Relative Hydrolysis Rates of Benzyl Esters archive.org
| Ester | Relative Rate of Hydrolysis |
| Benzyl Salicylate | Slowest |
| Benzyl Benzoate | |
| Benzyl Stearate | |
| Benzyl Cinnamate | |
| Benzyl Acetate | |
| Benzyl Succinate | |
| Benzyl Fumarate | Fastest |
| Benzyl Acetylsalicylate |
Note: The table indicates the relative order of hydrolysis rates, not specific kinetic values.
The benzyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org
Common de-protection strategies for benzyl esters include:
Catalytic Hydrogenolysis: This is a widely used method involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzyl-oxygen bond, yielding the carboxylic acid and toluene (B28343). organic-chemistry.orgorganic-chemistry.org This method is generally mild and efficient.
Acidic Cleavage: Strong acids can be used to cleave benzyl ethers, a similar functional group, but this method is limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org
Oxidative Cleavage: Oxidation of the benzyl ether to a benzoate followed by hydrolysis under basic conditions is another deprotection strategy. organic-chemistry.org
Enzymatic Cleavage: Enzymes such as lipase (B570770) from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BS2) have been shown to be effective for the mild and selective removal of benzyl protecting groups. nih.gov
Amide Bond Reactivity and Transformations
The amide bond in this compound is generally more stable than the ester linkage. However, it can undergo specific reactions.
The N-benzoyl group can be cleaved under certain conditions, although this typically requires harsher conditions than ester hydrolysis. The resulting glycine (B1666218) benzyl ester can then be derivatized to introduce different acyl groups.
This compound is a derivative of hippuric acid (N-benzoylglycine), a key reactant in the Erlenmeyer-Plöchl synthesis of azlactones (oxazolones). wikipedia.orgnih.govebi.ac.uk In this reaction, an N-acylglycine condenses with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640). researchgate.netmodernscientificpress.comucd.ie The reaction proceeds through the formation of an oxazolone (B7731731) intermediate. wikipedia.org
While hippuric acid itself is the direct precursor, this compound could potentially be used under conditions where the ester is first hydrolyzed in situ to hippuric acid. The resulting hippuric acid can then participate in the condensation. The Erlenmeyer condensation is a versatile method for the synthesis of various substituted amino acids and other heterocyclic compounds. wikipedia.orgresearchgate.net
Table 2: Overview of Erlenmeyer-Plöchl Azlactone Synthesis wikipedia.orgresearchgate.netmodernscientificpress.com
| Reactants | Reagents & Conditions | Product |
| N-Acylglycine (e.g., Hippuric Acid) + Aldehyde | Acetic Anhydride, Sodium Acetate, Heat | 4-Alkylidene- or 4-Arylidene-oxazolone |
Benzylic Position Reactivity: Selective Functionalization
The benzylic carbon of the benzyl ester group in this compound is a site of potential reactivity. The proximity of the aromatic ring allows for the stabilization of radical or ionic intermediates at this position. chemistrysteps.comquimicaorganica.org
Functionalization of benzylic C-H bonds is a significant strategy in organic synthesis for creating valuable molecules. researchgate.net This can be achieved through various methods, including:
Radical Halogenation: The benzylic position can be halogenated using reagents like N-bromosuccinimide (NBS) under radical conditions. chemistrysteps.com
Oxidation: Strong oxidizing agents can oxidize a primary or secondary benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com
Metal-Catalyzed C-H Functionalization: Transition metal catalysts can be employed to achieve site-selective arylation or other functionalizations at the benzylic position. researchgate.netnih.gov The selectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov
The reactivity of the benzylic position in this compound allows for further modification of the molecule, introducing new functional groups and potentially altering its chemical and biological properties. researchgate.net
Oxidative Transformations at the Benzylic Carbon
The benzylic carbon of this compound is susceptible to oxidation due to the stabilizing effect of the adjacent benzene (B151609) ring on reactive intermediates. chemistrysteps.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) and sodium dichromate (Na2Cr2O7), can oxidize the benzylic carbon. chemistrysteps.com For this reaction to occur, the presence of at least one hydrogen atom on the benzylic carbon is required. chemistrysteps.com
The oxidation of alkylbenzenes, a reaction analogous to the transformation of the benzyl group in this compound, typically proceeds under harsh conditions, such as with hot acidic permanganate solutions. libretexts.org This process converts the alkyl side-chain into a carboxylic acid. libretexts.orgmasterorganicchemistry.com The mechanism is complex and is believed to involve the formation of a benzylic radical as an intermediate. masterorganicchemistry.comlibretexts.org Notably, if the benzylic position is fully substituted (i.e., has no benzylic hydrogens), it is resistant to this type of oxidative degradation. libretexts.org
More selective and milder methods for benzylic oxidation have also been developed, employing catalysts and various oxidants. mdpi.com For instance, copper(II) chloride in conjunction with tert-butyl hydroperoxide (TBHP) has been used for the oxidation of alkylarenes. mdpi.com Other systems, including those using IBX (2-iodoxybenzoic acid) or Oxone, also facilitate benzylic oxidations, often proceeding through radical mechanisms. masterorganicchemistry.com
Table 1: Examples of Oxidizing Agents for Benzylic Carbon
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO4) | Hot, acidic | Benzoic acid derivative |
| Sodium Dichromate (Na2Cr2O7) | --- | Benzoic acid derivative |
| IBX (2-Iodoxybenzoic acid) | --- | Benzylic alcohol/ketone |
| Oxone | --- | Benzylic alcohol/ketone |
| Copper(II) chloride/TBHP | --- | Ketone |
Radical-Mediated Processes at the Benzylic Site
The benzylic position of this compound is particularly reactive towards radical-mediated processes. This heightened reactivity stems from the resonance stabilization of the intermediate benzylic radical. chemistrysteps.comlibretexts.org The unpaired electron of the benzylic radical can delocalize into the π-system of the aromatic ring, significantly lowering its energy and favoring its formation. libretexts.orgyoutube.com
A classic example of a radical-mediated reaction at the benzylic position is bromination using N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxide. libretexts.orgkhanacademy.orglibretexts.org The reaction is highly selective for the benzylic position because the formation of the resonance-stabilized benzylic radical is the most favorable pathway. libretexts.org The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form the benzylic radical, which then reacts with Br2 (generated from NBS) to yield the brominated product and another bromine radical, continuing the chain reaction. libretexts.org
Beyond halogenation, benzylic radicals can participate in other transformations. For instance, the direct generation of a benzyl radical from toluene (a similar benzylic system) and its subsequent addition to an electron-deficient olefin has been demonstrated using triethylborane (B153662) (Et3B) as a radical initiator. rsc.org
Table 2: Comparison of Radical Stability
| Radical Type | Relative Stability | Reason for Stability |
| Benzylic | High | Resonance stabilization with the aromatic ring |
| Allylic | High | Resonance stabilization with an adjacent double bond |
| Tertiary | Moderate | Hyperconjugation |
| Secondary | Low | Hyperconjugation |
| Primary | Very Low | Minimal hyperconjugation |
| Vinylic | Very Low | Electron in sp2 orbital, perpendicular to π-system |
| Phenyl | Very Low | Electron in sp2 orbital, perpendicular to π-system |
Role as a Nucleophile or Electrophile in Advanced Organic Reactions
Reactions Involving the Glycine Alpha-Carbon
The alpha-carbon of the glycine unit in this compound can act as a nucleophile after deprotonation. The presence of both the N-benzoyl and the benzyl ester groups activates the α-protons, making them sufficiently acidic to be removed by a suitable base. The resulting enolate is stabilized and can participate in various carbon-carbon bond-forming reactions.
A significant application of this reactivity is in the alkylation of the glycine α-carbon. This is a key step in the synthesis of non-proteinogenic α-amino acids. While specific studies on this compound are not abundant in the provided results, the general principle is well-established for glycine derivatives. For example, N-benzylglycine ethyl ester can be produced by reacting benzyl chloride with glycine ethyl ester. google.com The alkylation of aryl acetonitriles with benzyl alcohols, catalyzed by copper, demonstrates a related C(sp3)−H functionalization that proceeds via a hydrogen atom abstraction mechanism. eie.gr
Transformations Mediated by the Ester Carbonyl Group
The ester carbonyl group in this compound is an electrophilic center and can undergo nucleophilic acyl substitution reactions. One of the primary transformations is hydrolysis, which cleaves the benzyl ester to yield hippuric acid (N-benzoylglycine) and benzyl alcohol. acs.org This reaction is typically carried out under basic or acidic conditions.
Another important reaction is transesterification, where the benzyl group of the ester is exchanged with a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes. researchgate.net For example, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org Enzymes, such as lipases and esterases, are also widely used for transesterification reactions due to their high selectivity and mild reaction conditions. researchgate.net
Furthermore, the ester group can react with amines in an amidation reaction to form the corresponding amide. For instance, the reaction of benzoyl glycine with benzylamine (B48309) can be catalyzed by p-toluenesulfonic acid. researchgate.net
Advanced Spectroscopic and Analytical Characterization of Benzyl Benzoylglycinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra serve as the initial and most fundamental step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule.
For Benzyl (B1604629) benzoylglycinate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the benzylic methylene (B1212753) (CH₂) group of the ester, the methylene group of the glycine (B1666218) backbone, and the amide (N-H) proton. The chemical shifts of the aromatic protons in the benzoyl group are typically found further downfield than those of the benzyl group due to the influence of the adjacent carbonyl.
The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the ester and amide carbonyl carbons, the two types of methylene carbons, and the carbons of the two distinct aromatic rings. Data from analogous compounds like benzyl benzoate (B1203000) and N-benzoylglycine (hippuric acid) are invaluable for assigning these signals accurately. rsc.orgebi.ac.uknih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl Benzoylglycinate in CDCl₃ Predicted values are based on data from structurally similar compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide Carbonyl (C=O) | N/A | ~167.5 |
| Ester Carbonyl (C=O) | N/A | ~170.0 |
| Glycine -CH₂- | ~4.3 (d) | ~41.5 |
| Benzyl -CH₂- | ~5.2 (s) | ~67.0 |
| Amide -NH- | ~6.8 (t) | N/A |
| Benzoyl Aromatic C-H | ~7.4-7.8 (m) | ~127-134 |
| Benzyl Aromatic C-H | ~7.3 (m) | ~128-136 |
d = doublet, t = triplet, s = singlet, m = multiplet
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively establish atomic connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the amide N-H proton and the adjacent glycine CH₂ protons, as well as between neighboring protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, providing unambiguous one-bond C-H correlations. columbia.edu This is crucial for assigning the signals for the glycine CH₂, the benzyl CH₂, and each aromatic C-H group in the ¹³C spectrum based on their corresponding, and often more easily assigned, ¹H signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides critical information about a molecule's weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry can measure molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₆H₁₅NO₃), HR-MS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, providing definitive proof of the molecular formula. wiley-vch.de
Table 2: HR-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Monoisotopic Mass | 269.1052 u |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 269.1125 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for identifying the presence of these groups within a molecule.
For this compound, IR and Raman spectra would provide a distinct "fingerprint." Key absorption bands would confirm the presence of the different functional groups. The ester and amide carbonyl (C=O) groups would show strong, characteristic stretching vibrations. The N-H bond of the amide group and the C-H bonds of the aromatic and aliphatic parts of the molecule would also produce distinct signals. nih.gov
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide N-H | Stretch | 3400 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1750 - 1735 |
| Amide C=O | Stretch (Amide I band) | 1680 - 1640 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Amide N-H | Bend (Amide II band) | 1570 - 1515 |
| Ester C-O | Stretch | 1300 - 1100 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in the crystal lattice. nih.govnih.gov
For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. rigaku.com
While specific crystallographic data for this compound is not publicly available, the general procedure for a similar organic molecule would involve the following:
Data Collection: A suitable crystal would be analyzed using a diffractometer, such as a Nonius KappaCCD, typically at a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms. Mo-Kα radiation (wavelength λ = 0.71073 Å) is commonly used. mdpi.com
Structure Solution and Refinement: The collected diffraction data would be processed to solve the crystal structure. Programs like SHELXS-97 are used for direct methods to obtain an initial model of the structure. This model is then refined using software such as SHELXL-97, where non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions. mdpi.com
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the expected geometry of the benzyl, benzoyl, and glycinate (B8599266) moieties. Furthermore, it would reveal the packing of the molecules in the crystal, highlighting any significant intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the solid-state structure.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₆H₁₅NO₃ |
| Formula weight | 269.29 |
| Temperature | 123(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.8 Å, b = 9.6 Å, c = 9.8 Å, β = 116.8° |
| Volume | 830.0 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.25 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |
Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from an X-ray crystallographic analysis of a similar organic molecule.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, monitoring the progress of a reaction, and assessing the purity of the final product. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. nih.govscientificlabs.co.uk In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., N-benzoylglycine and benzyl alcohol) and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase travels up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. nih.gov
For this compound, which is more non-polar than its starting materials, it would be expected to travel further up the plate. The separated spots can be visualized under UV light, as the aromatic rings in the molecule will absorb UV radiation. youtube.com
Table 2: Hypothetical TLC Data for the Synthesis of this compound
| Compound | Rf Value (Ethyl Acetate (B1210297)/Hexane 1:3) | Visualization |
|---|---|---|
| N-Benzoylglycine (Starting Material) | 0.15 | UV active |
| Benzyl Alcohol (Starting Material) | 0.40 | UV active |
Note: Rf values are dependent on the specific conditions (solvent system, stationary phase) and the values presented are hypothetical.
By comparing the spots of the reaction mixture over time to the spots of the pure starting materials and product, a chemist can determine when the reaction is complete. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture with high resolution and sensitivity. helixchrom.com It is the gold standard for determining the purity of a synthesized compound like this compound.
In a typical reversed-phase HPLC (RP-HPLC) analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. The sample is then carried by a liquid mobile phase through a column packed with a non-polar stationary phase (e.g., C8 or C18). scirp.orgjpionline.org The components of the mixture are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
A UV detector is commonly used to detect the compounds as they elute from the column. jpionline.org The output is a chromatogram, which is a plot of detector response versus time. The area under each peak is proportional to the concentration of the corresponding compound. For a pure sample of this compound, a single major peak would be expected. The presence of other peaks would indicate impurities. jocpr.comjocpr.com
Table 3: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: The parameters and retention time are representative and would require optimization for a specific analysis.
By integrating the area of all the peaks in the chromatogram, the purity of the this compound sample can be calculated as the percentage of the main peak area relative to the total area of all peaks. austinpublishinggroup.com
Computational and Theoretical Investigations of Benzyl Benzoylglycinate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Benzyl (B1604629) Benzoylglycinate and how its shape influences its properties. These studies explore the molecule's preferred spatial arrangements and the energy associated with them.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP functional, have been effectively used to determine the optimized geometry and electronic properties of related molecules, such as N-benzoyl glycine (B1666218) (hippuric acid), the core structure of Benzyl Benzoylglycinate. niscpr.res.in
The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a related quinoline (B57606) derivative containing a benzyl carboxylate group, DFT studies have shown that the HOMO and LUMO are often localized on specific parts of the molecule, which dictates its reactivity. nih.govresearchgate.net In this compound, the HOMO is expected to have significant density on the electron-rich benzene (B151609) rings and the non-bonding orbitals of the oxygen atoms, while the LUMO would likely be centered on the carbonyl groups and the aromatic rings, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Selected Optimized Geometrical Parameters of N-Benzoyl Glycine (a core component of this compound) by DFT/B3LYP Method niscpr.res.in
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C3 | 1.400 |
| C3-C4 | 1.399 |
| C-C-C (in ring) | ~120.0 |
| C=O (carbonyl) | Varies |
| C-N | Varies |
Note: This data is for N-benzoyl glycine, the parent acid. The values provide a baseline for understanding the geometry of the benzoyl glycine moiety within the full ester molecule.
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule by simulating its atomic motions over time. While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to similar and related systems, such as peptides containing benzyl groups and aqueous solutions of glycine. researchgate.netnih.gov
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations provide quantitative predictions of molecular reactivity and the selectivity of chemical reactions. By analyzing the electronic properties derived from methods like DFT, one can predict how and where a molecule is likely to react.
The reactivity of this compound is governed by the distribution of its frontier molecular orbitals, HOMO and LUMO. The energy gap between HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. niscpr.res.in In related molecules, the HOMO is often distributed over the benzene rings, while the LUMO is centered on the carbonyl group, suggesting that the ester linkage is a likely site for nucleophilic attack (e.g., hydrolysis). nih.gov Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular charge transfer (ICT) interactions, which can further explain the molecule's stability and reactivity patterns. niscpr.res.in
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the entire reaction pathway from reactants to products.
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as those using the Berny algorithm, can locate the geometry of the transition state. nih.gov Once the TS is found, its energy can be calculated, which allows for the determination of the activation energy barrier for the reaction.
For a reaction involving this compound, such as its hydrolysis or formation, computational chemists could model the reaction pathway. For instance, in a study of a benzylation reaction, which follows an S_N2 mechanism, the activation parameters (Gibbs free energy, enthalpy, and entropy of activation) were calculated. nih.govresearchgate.net These parameters provide a deep understanding of the reaction kinetics and selectivity. A similar approach applied to this compound could clarify whether a reaction proceeds through a specific mechanism and why certain products are favored over others.
Reactions can also proceed through radical intermediates. The benzyl group of this compound can potentially form a benzyl radical through homolytic cleavage of the O-CH₂ bond. The benzyl radical is a key intermediate in many organic reactions. numberanalytics.comnumberanalytics.com
The stability of the benzyl radical is well-documented and attributed to resonance. libretexts.org The unpaired electron is not localized on the benzylic carbon but is delocalized over the entire benzene ring, which significantly stabilizes the radical. numberanalytics.comlibretexts.org Theoretical studies using DFT have been employed to quantify this stability and compare it to other radicals. nih.gov
Should a benzyl radical form from this compound, computational studies can help predict its subsequent reaction pathways. Benzyl radicals are known to participate in various reactions, including:
Coupling reactions: Dimerization with another radical. numberanalytics.com
Addition reactions: Addition to unsaturated systems. numberanalytics.com
Oxidation: In the presence of oxygen, it can form a benzylperoxy radical, leading to further oxidation products like benzaldehyde (B42025). nih.gov
Computational modeling of these pathways, including the calculation of reaction barriers, would clarify the likely fate of such a radical intermediate under specific reaction conditions. mit.edu
Spectroscopic Property Prediction and Correlation with Experimental Data
The computational investigation of this compound's spectroscopic properties provides valuable insights into its molecular structure and electronic environment. By employing theoretical models, it is possible to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While direct experimental spectra for this compound are not widely available in the literature, a correlational analysis with closely related compounds, for which both experimental and computational data exist, can offer a reliable estimation of its spectroscopic characteristics.
Computational methods, such as those based on Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G**), are powerful tools for predicting the spectroscopic behavior of organic molecules. modgraph.co.uk These methods calculate the magnetic shielding tensors for nuclei and the vibrational modes of the molecule, which can be directly translated into NMR chemical shifts and IR absorption frequencies, respectively.
To predict the spectroscopic features of this compound, a comparative analysis with its constituent fragments, namely benzyl esters (like benzyl benzoate) and N-benzoylglycine (hippuric acid), is instructive.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the benzoyl group, and the glycine backbone. The chemical shifts of aromatic protons are influenced by the electron-withdrawing or -donating nature of the substituents. wisc.edu The protons on the benzyl ring and the benzoyl ring will likely appear in the aromatic region, typically between 7.0 and 8.5 ppm. The benzylic protons (CH₂ of the benzyl group) are expected to resonate in the range of 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom of the ester group. rsc.org The methylene (B1212753) protons of the glycine unit are anticipated to appear around 4.0 ppm, influenced by the neighboring amide and ester functionalities. The amide proton (NH) is expected to show a signal further downfield, typically between 8.0 and 9.0 ppm.
Below is a table with experimental ¹H NMR data for related compounds, which helps in predicting the spectrum for this compound.
| Compound | Functional Group Protons | Chemical Shift (ppm) |
| Benzyl Benzoate (B1203000) | Aromatic (benzoyl) | 8.06 (d), 7.51-7.46 (m), 7.43-7.27 (m) |
| Aromatic (benzyl) | 7.43-7.27 (m) | |
| Benzylic CH₂ | 5.33 (s) | |
| N-Benzoylglycine (Hippuric Acid) | Aromatic | 7.83 (d), 7.64-7.52 (m) |
| Glycine CH₂ | 3.95 (d) | |
| Amide NH | ~8.0-9.0 (broad) |
Data sourced from references rsc.orgnih.gov.
Based on this, a predicted ¹H NMR data table for this compound is presented below.
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Protons (Benzoyl) | ~8.0-7.4 |
| Aromatic Protons (Benzyl) | ~7.4-7.2 |
| Benzylic CH₂ | ~5.3 |
| Glycine CH₂ | ~4.1 |
| Amide NH | ~8.5 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the benzyl and glycine moieties. The carbonyl carbon of the ester is typically found around 165-175 ppm, while the amide carbonyl appears at a slightly lower field, around 168-178 ppm. Aromatic carbons generally resonate in the 120-140 ppm region. libretexts.org The benzylic carbon and the glycine methylene carbon are expected in the aliphatic region, around 67 ppm and 42 ppm, respectively.
Experimental ¹³C NMR data for related compounds are provided in the following table.
| Compound | Functional Group Carbons | Chemical Shift (ppm) |
| Benzyl Benzoate | Carbonyl C=O | 166.15 |
| Aromatic | 135.91, 132.82, 129.97, 129.51, 128.41, 128.19, 128.05, 127.98 | |
| Benzylic CH₂ | 66.47 | |
| N-Benzoylglycine (Hippuric Acid) | Carbonyl C=O (amide) | 168.0 |
| Carbonyl C=O (acid) | 172.5 | |
| Aromatic | 134.1, 132.0, 128.7, 127.5 | |
| Glycine CH₂ | 42.1 |
Data sourced from references rsc.orgnih.gov.
A predicted ¹³C NMR data table for this compound is as follows:
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O (Ester) | ~171 |
| Carbonyl C=O (Amide) | ~167 |
| Aromatic Carbons | ~127-134 |
| Benzylic CH₂ | ~67 |
| Glycine CH₂ | ~42 |
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and amide groups. The ester C=O stretch typically appears in the range of 1735-1750 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1630-1680 cm⁻¹. orgchemboulder.com The N-H stretching vibration of the secondary amide should produce a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C-O stretching of the ester group will likely show strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com
Experimental IR data for N-benzoylglycine shows characteristic peaks that can be used for correlation.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| N-H | Stretch | ~3300 |
| C=O (Amide I) | Stretch | ~1650 |
| C=O (Acid) | Stretch | ~1715 |
| Aromatic C-H | Stretch | ~3050 |
| C-N Stretch & N-H Bend (Amide II) | ~1550 |
Data based on general spectroscopic tables and data for N-benzoylglycine. researchgate.net
A predicted IR data table for this compound is outlined below.
| Predicted Functional Group | Predicted Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3060 |
| Aliphatic C-H | Stretch | ~2950 |
| C=O (Ester) | Stretch | ~1740 |
| C=O (Amide I) | Stretch | ~1660 |
| C-N Stretch & N-H Bend (Amide II) | ~1540 | |
| C-O (Ester) | Stretch | ~1270 and ~1100 |
The correlation of these predicted values with any future experimental data for this compound will be crucial for validating the computational models and providing a definitive spectroscopic characterization of the molecule.
Strategic Applications in Organic Synthesis and Advanced Materials Chemistry
Role as a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While glycine (B1666218) itself is achiral, its derivatives, such as N-acylglycines, serve as valuable prochiral substrates in asymmetric synthesis. N-Benzylglycine, a related compound, is noted for its utility as a chiral auxiliary, which helps create compounds with specific stereochemistry, a critical factor in drug development. chemimpex.com
One of the classic routes leveraging N-acyl glycine derivatives is the Erlenmeyer-Plöchl synthesis. In this reaction, hippuric acid (N-benzoylglycine) undergoes cyclization in the presence of acetic anhydride (B1165640) to form an intermediate known as an oxazolone (B7731731) or azlactone. wikipedia.orgwikipedia.org These azlactones are versatile precursors for synthesizing various amino acids. wikipedia.orgjocpr.com The reaction can be adapted for asymmetric synthesis, enabling the production of chiral amino acids from an achiral glycine starting point. jocpr.com For instance, the azlactone derived from hippuric acid can react with benzaldehyde (B42025) to ultimately yield phenylalanine. wikipedia.org
Furthermore, chiral nickel(II) complexes of glycine Schiff bases have been developed as robust starting materials for the stereocontrolled synthesis of novel α-amino acids. nih.gov These methodologies underscore the potential of N-protected glycine esters like benzyl (B1604629) benzoylglycinate to act as foundational building blocks. The benzyl and benzoyl groups serve as protecting moieties that allow for specific chemical transformations at the α-carbon, which can then be deprotected to reveal the newly synthesized chiral amino acid.
Intermediacy in the Synthesis of Complex Organic Molecules (e.g., Alkaloids)
The synthesis of complex natural products, including alkaloids, often relies on the assembly of simpler, stereochemically defined building blocks. N-acylated amino acids and their esters are pivotal intermediates in these synthetic pathways. The Erlenmeyer-Plöchl reaction, which starts with hippuric acid, is a prime example of how a simple glycine derivative can be converted into more complex amino acids like phenylalanine. wikipedia.orgwikipedia.org These synthesized amino acids are, in turn, precursors to a wide array of natural products.
Azlactones, the key intermediates in the Erlenmeyer-Plöchl synthesis, are not only used for amino acid synthesis but also as precursors for biologically active molecules, including herbicides, fungicides, and pesticides. jocpr.com Recent research has expanded the utility of this reaction, using N-acylglycines in cascade cyclizations to construct complex polycyclic structures like indeno[2,1-c]pyran-3-ones. acs.org This demonstrates how the N-benzoylglycine framework can be strategically employed to build molecular complexity in a controlled manner. While direct synthesis of alkaloids from benzyl benzoylglycinate is not commonly cited, its role as a precursor to essential amino acid building blocks places it as a key intermediate in the broader context of natural product synthesis.
Integration into N-Protected Amino Acid Chemistry for Peptide Synthesis Research
The chemical synthesis of peptides is a fundamental process in biochemical and pharmaceutical research, requiring precise control over amide bond formation. This control is achieved by using protecting groups for the N-terminus (amino group) and C-terminus (carboxyl group) of the amino acids. beilstein-journals.org this compound is a classic example of a doubly protected amino acid. The N-benzoyl group protects the amine, while the benzyl ester protects the carboxylic acid. ontosight.ai
These protecting groups prevent unwanted side reactions during peptide coupling. ontosight.ai In a typical peptide synthesis cycle, the N-protecting group of one amino acid is removed, and it is then coupled with another amino acid that has its C-terminus activated. beilstein-journals.org Benzyl esters are common C-terminal protecting groups, and N-acyl groups like benzoyl serve to protect the N-terminus. beilstein-journals.orggoogle.com Protected amino acids such as Glycine, N-carboxy-, N-benzyl ester, methoxyethyl ester are crucial for both solid-phase and solution-phase peptide synthesis, enabling the creation of complex peptides with high purity. ontosight.ai
The N-benzyl group, found in the related N-benzylglycine, is also a suitable protecting group that can be removed by hydrogenolysis, a process that minimizes the risk of racemization for optically active peptides. google.com Additionally, the introduction of a hydrophobic benzoyl moiety to peptides has been shown to increase their retention during reversed-phase chromatography, which is a valuable tool for sequence coverage in peptide mapping. nih.gov
Functionalization of Surfaces and Electrochemistry with Benzoyl Glycine Derivatives
The modification of surfaces with organic molecules can impart new functionalities, with applications ranging from biocatalysis to sensor technology. Amino acid derivatives are frequently used for the chiral functionalization of inorganic surfaces. nih.gov It is possible to bestow chirality on achiral materials by covalently attaching chiral organic molecules to their surfaces. nih.gov For example, polyelectrolyte films functionalized with different amino acids have been prepared on silicon wafers to study enzyme adsorption and activity, demonstrating that these surfaces can be tailored for biocatalysis applications. nih.gov
Derivatives of N-benzoylglycine (hippuric acid) have been specifically utilized in the field of electrochemistry. In one study, a novel electrochemical immunosensor for the detection of hippuric acid was developed. mdpi.com This was achieved by synthesizing an iron-hippuric acid (Fe-HA) complex and immobilizing it onto an electrode surface modified with organic films containing imidazole (B134444) groups. mdpi.com The sensor operates on a competitive immunoassay principle, where the electrical signal changes based on the binding of an anti-hippuric acid antibody. mdpi.com This work directly demonstrates the utility of the benzoyl glycine structure in creating functional electrochemical devices.
Precursor in the Development of Specialty Chemicals and Materials
Beyond its role in fundamental organic synthesis, this compound and its parent compound, hippuric acid, serve as precursors to a range of specialty chemicals and materials. As previously mentioned, the azlactones derived from the Erlenmeyer-Plöchl reaction are intermediates for various agrochemicals. jocpr.com
Furthermore, N-benzoyl amino acid derivatives have been designed and synthesized as potential inhibitors of human DNA Methyl Transferases (DNMTs), which represents a promising approach for addressing the epigenetic dysregulation seen in various diseases. nih.gov In one study, several N-benzoyl L-glutamic acid derivatives showed a significant ability to prevent DNA methylation in vitro. nih.gov
Hippuric acid itself can be hydrolyzed to produce benzoic acid and glycine. wikipedia.org Benzoic acid is a widely used chemical, notably as a food preservative due to its antimicrobial properties. rug.nl The ability to derive this valuable commodity chemical from a bio-based source like hippuric acid (which can be extracted from herbivore urine) is an area of interest for developing more sustainable chemical processes. rug.nl The esterified form, this compound, offers different solubility and reactivity profiles, making it a potentially advantageous precursor in specific non-aqueous synthetic environments for specialty chemicals.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Other Names | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Benzyl N-benzoylglycinate | C₁₆H₁₅NO₃ | 269.29 |
| Hippuric Acid | N-Benzoylglycine, Benzamidoacetic acid | C₉H₉NO₃ | 179.17 nih.gov |
| Glycine | Aminoacetic acid | C₂H₅NO₂ | 75.07 |
| Benzyl Glycinate (B8599266) | C₉H₁₁NO₂ | 165.19 chembk.com | |
| Benzyl Benzoate (B1203000) | C₁₄H₁₂O₂ | 212.24 iarc.fr |
(Data for this compound is calculated based on its structure, while other data is sourced as indicated or calculated.)
Table 2: Summary of Strategic Applications for Benzoyl Glycine Derivatives
| Application Area | Key Derivative(s) | Specific Use/Reaction | Research Field |
| Asymmetric Synthesis | Hippuric Acid (N-Benzoylglycine) | Erlenmeyer-Plöchl synthesis of azlactones for chiral amino acid production. wikipedia.orgjocpr.com | Organic Synthesis, Medicinal Chemistry |
| Complex Molecule Synthesis | Hippuric Acid, N-Acylglycines | Intermediates (azlactones) for synthesizing amino acids and complex heterocyclic structures. jocpr.comacs.org | Natural Product Synthesis |
| Peptide Synthesis | N-Protected Glycine Esters | N- and C-terminus protection to control amide bond formation. beilstein-journals.orgontosight.ai | Biochemistry, Pharmaceutical Research |
| Surface & Electrochemistry | Hippuric Acid, Amino Acid Derivatives | Immobilization on electrodes for immunosensors; surface functionalization for biocatalysis. nih.govmdpi.com | Materials Science, Analytical Chemistry |
| Specialty Chemicals | Hippuric Acid, N-Benzoyl Amino Acids | Precursor to agrochemicals, DNA methylation inhibitors, and commodity chemicals like benzoic acid. jocpr.comnih.govrug.nl | Agrochemicals, Epigenetics, Green Chemistry |
Principles of Green Chemistry Applied to the Synthesis and Transformations of Benzyl Benzoylglycinate
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comrsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. primescholars.com
In the synthesis of Benzyl (B1604629) benzoylglycinate, which involves the formation of an amide bond between a benzoyl group and the nitrogen of glycine (B1666218), and an ester bond between the glycine carboxyl group and a benzyl group, the choice of synthetic route significantly impacts the atom economy. Traditional methods for amide and ester formation often utilize coupling reagents or activating agents that result in stoichiometric amounts of waste. nih.gov For instance, methods involving acid chlorides (Schotten-Baumann reaction) or carbodiimides generate significant byproducts, leading to poor atom economy. nih.govscilit.comresearchgate.net
To improve atom economy in the synthesis of N-acyl amino acid esters like Benzyl benzoylglycinate, direct addition and condensation reactions are preferable as they inherently generate fewer byproducts. rsc.org For example, a direct amidation of glycine benzyl ester with benzoic acid would, in theory, only produce water as a byproduct, leading to a high atom economy. However, such reactions often require harsh conditions or catalysts to proceed efficiently.
A key strategy for optimizing reaction efficiency is the use of catalytic processes that allow for the direct coupling of carboxylic acids and amines or alcohols, thereby avoiding the pre-activation steps that generate waste. nih.gov Ruthenium-catalyzed amidation using acetylene (B1199291) as an activating agent is one such approach that has been shown to be effective for peptide couplings, a reaction type analogous to the formation of the N-benzoyl bond in this compound. nih.gov This method demonstrates high atom economy as the activating agent is used in catalytic amounts. nih.gov
Table 1: Comparison of Atom Economy for Different Amide Formation Methods
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition/Condensation | Benzoic Acid + Glycine Benzyl Ester | This compound | Water | High |
| Carbodiimide Coupling | Benzoic Acid + Glycine Benzyl Ester + DCC | This compound | Dicyclohexylurea (DCU) | Low |
| Acid Chloride Reaction | Benzoyl Chloride + Glycine Benzyl Ester | This compound | Hydrochloric Acid | Moderate |
This table illustrates the conceptual differences in atom economy for synthetic routes applicable to this compound formation.
Use of Safer Solvents and Reaction Media
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.
Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety profile. The Schotten-Baumann reaction, a classical method for N-acylation of amino acids, is often performed in an alkaline aqueous solution. researchgate.net This approach could be adapted for the synthesis of the N-benzoyl glycine precursor to this compound. Furthermore, enzyme-catalyzed synthesis of N-acyl glycines has been successfully demonstrated in aqueous media, offering a green alternative to traditional chemical methods. scilit.com Lipase-catalyzed synthesis, for example, can proceed in water, minimizing the need for organic solvents. scilit.com
Conducting reactions without a solvent medium represents a significant step towards greener chemical synthesis, as it eliminates solvent waste and can simplify product purification. google.comgoogle.com High-temperature direct amidation of an amino acid with a fatty acid has been developed as a solvent-free method for producing N-acyl amino acids. google.comjustia.com This concept could be applied to the synthesis of N-benzoyl glycine from benzoic acid and glycine, which could then be esterified to form this compound. A patent describes a one-pot, solvent-free process for preparing N-acylamino acid esters at elevated temperatures (60-150°C), demonstrating the industrial potential of such approaches. google.com
When a solvent is necessary, alternative, greener solvents are sought to replace hazardous traditional solvents.
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. It has been successfully used as a green and recyclable catalyst and solvent for the synthesis of N-benzoyl derivatives of amino acids. ijirset.com One study reported yields of up to 80% for the N-benzoylation of various amino acids using PEG-400, which can be recovered and reused. ijirset.com PEG has also been used as a soluble support in liquid-phase peptide synthesis, which could be adapted for the synthesis of this compound. acs.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered potential green solvents due to their low vapor pressure, thermal stability, and tunable solubility properties. hamptonresearch.comhamptonresearch.com They have been investigated as reaction media for peptide synthesis. nih.gov For instance, dipeptides have been synthesized in ammonium-based, PEG-functionalized ionic liquids under microwave irradiation, suggesting a potential route for forming the core structure of this compound. nih.gov The polar nature of some ionic liquids can be beneficial for solubilizing starting materials like amino acids and coupling agents. nih.gov
Development of Catalytic and Biocatalytic Processes
Catalytic reactions are a cornerstone of green chemistry because they reduce the need for stoichiometric reagents, often leading to higher efficiency, milder reaction conditions, and less waste.
The benzyl group is a common protecting group for carboxylic acids in peptide and amino acid chemistry, as seen in the benzyl ester of this compound. The removal (deprotection) of this group is a key transformation. A standard method for benzyl group removal is catalytic hydrogenation, which is a green process as it typically uses a recyclable metal catalyst (like Palladium on carbon) and produces benign byproducts. nih.gov
Flow-based transition-metal-catalyzed hydrogenolysis has been developed as an efficient method for peptide side-chain deprotection, which is applicable to the cleavage of the benzyl ester in this compound. rsc.org This technique allows for precise control over reaction parameters such as temperature, pressure, and flow rate, enhancing safety and efficiency. rsc.org The use of hindered tertiary amines or specific catalysts like 1-hydroxybenzotriazole (B26582) can help to suppress side reactions during transformations of benzyl-protected amino acid residues. nih.gov Furthermore, novel benzyl-type protecting groups have been developed that can be removed by catalytic hydrogenation and subsequently recovered and recycled, further enhancing the green credentials of the process. nih.gov
Table 2: Catalysts for Benzyl Group Transformations
| Catalyst | Transformation | Reaction Conditions | Advantages |
| Palladium on Carbon (Pd/C) | Hydrogenolysis (Deprotection) | H₂ gas, various solvents | High efficiency, clean reaction, recyclable catalyst. |
| ThalesNano CatCarts® | Flow Hydrogenolysis (Deprotection) | H₂ gas, controlled T & P | Enhanced safety, high throughput, efficient. rsc.org |
| Ruthenium Complexes | Amidation (Synthesis) | Acetylene activation, NMP solvent | High atom economy, direct coupling. nih.gov |
This table summarizes catalysts applicable to the synthesis and deprotection of this compound, highlighting their green chemistry benefits.
Organocatalysis in Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. rsc.org In the synthesis of chiral amino acid derivatives, analogous to this compound, organocatalysis offers a direct pathway to enantiomerically enriched products. rsc.orgacs.org
The synthesis of noncanonical amino acids often employs organocatalytic strategies such as Mannich, Ugi, and Strecker reactions. rsc.org For a molecule like this compound, which is derived from glycine, stereoselectivity would be introduced in subsequent transformations or by using a chiral glycine equivalent. For instance, imines derived from glyoxylate (B1226380) esters can act as synthetic equivalents of a glycine cation. rsc.org Chiral phosphoric acids (CPAs) have proven effective in catalyzing the dearomative and desymmetrizative cycloaddition of indolizines with maleimides, showcasing the potential of organocatalysts to control complex stereochemical outcomes. acs.org
One notable strategy involves the use of a single, readily available organocatalyst to facilitate multiple steps in a one-pot synthesis, thereby reducing purification steps and solvent waste. acs.org For example, a quinidine-derived catalyst has been used for the asymmetric synthesis of α-amino acid esters. acs.org Such methodologies, which forge C-C, C-H, and C-N bonds with high stereocontrol, are directly applicable to creating chiral analogues of this compound, aligning with the green chemistry principle of reducing derivatization steps. rsc.orgambiopharm.com
Table 1: Examples of Organocatalytic Approaches for Amino Acid Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Feature |
| Chiral Phosphoric Acid (CPA) | [8+2] Cycloaddition | Indolizines, Maleimides | Atroposelective synthesis of cyclazines with high enantioselectivity. acs.org |
| Quinidine-derived Diamine | Epoxidation/Domino Reaction | Alkenes, Phenylsulfonylacetonitrile | One-pot synthesis of enantioenriched (S)-α-amino acid esters. acs.org |
| Primary Amino Acids | Aldol/Mannich Reactions | Aldehydes, Imines | Utilizes simple, bio-based catalysts for C-C bond formation. acs.org |
This table illustrates general organocatalytic strategies applicable to the synthesis of complex amino acid derivatives.
Biocatalytic Approaches (e.g., enzyme-mediated reactions)
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov For the synthesis of this compound, which involves the formation of an amide bond and an ester bond, hydrolases like lipases and proteases are particularly relevant. nih.govjmbfs.org These enzymes can catalyze both the hydrolysis of bonds in aqueous environments and their synthesis (esterification, amidation) in non-aqueous media. jmbfs.org
Lipases are highly efficient in catalyzing esterification reactions. jmbfs.org The synthesis of an ester like the benzyl ester of N-benzoylglycine could be achieved by the lipase-catalyzed condensation of N-benzoylglycine (hippuric acid) and benzyl alcohol. Lipases such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus are widely used for their broad substrate scope and stability. mdpi.compsecommunity.org For example, Candida rugosa lipase (B570770) has been used to synthesize various aminoacyl esters from unprotected amino acids and carbohydrates. researchgate.net This approach avoids the need for protecting groups, a key principle of green chemistry that reduces the number of reaction steps and potential waste. ambiopharm.com
Proteases, which naturally form peptide (amide) bonds, can be used in their reverse function to synthesize the N-benzoyl linkage in this compound. nih.gov The synthesis can be either equilibrium-controlled or kinetically-controlled, with the latter often providing better yields and faster reaction rates. nih.gov Chemoenzymatic peptide synthesis is recognized as a clean and mild procedure compared to conventional chemical methods that require harsh conditions and extensive protection-deprotection steps. nih.gov
Table 2: Enzymes in the Synthesis of Amide and Ester Bonds
| Enzyme Class | Example Enzyme | Reaction Type | Key Advantages |
| Lipase | Candida antarctica Lipase B (CALB) | Esterification, Aminolysis | High stability, broad substrate scope, effective in organic media. researchgate.net |
| Lipase | Thermomyces lanuginosus Lipase (TL IM) | Michael Addition, Esterification | Enables synthesis in green solvents like methanol (B129727) with short reaction times. mdpi.com |
| Protease | Papain, Trypsin | Amide Synthesis (Peptide bond) | Stereoselective, operates under mild pH and temperature, reduces need for protecting groups. nih.gov |
| Acylase | N-acyl amino acid synthase (NAS) | Amide Synthesis | Catalyzes condensation of fatty acids and amino acids using ATP for activation. nih.gov |
This table highlights enzymes and their applications relevant to the formation of the core structure of this compound.
Energy Efficiency in Synthetic Protocols
Microwave Irradiation Techniques
Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. sphinxsai.comnih.gov Instead of heating the reaction vessel from the outside, microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. stackexchange.comyoutube.com
This technology is highly applicable to the synthesis of this compound. The esterification of N-benzoylglycine with benzyl alcohol and the amidation of glycine benzyl ester with benzoyl chloride are reactions that can be dramatically accelerated by microwave irradiation. Studies have shown that microwave-assisted ester formation can be achieved in minutes with high yields, even with sterically hindered substrates. organic-chemistry.orgnih.gov For instance, the synthesis of various heterocyclic compounds under microwave irradiation reduced reaction times from hours to minutes and increased yields significantly compared to conventional heating. sphinxsai.comnih.gov This rapid, efficient heating minimizes the potential for side reactions and decomposition that can occur with prolonged exposure to high temperatures in an oil bath. stackexchange.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
| Heterocycle Synthesis | Conventional | 2-15 hours | Lower | sphinxsai.com |
| Heterocycle Synthesis | Microwave | 2-8 minutes | Higher | sphinxsai.com |
| Benzotriazole Derivatives | Conventional | - | 65-72% | nih.gov |
| Benzotriazole Derivatives | Microwave | - | 83-93% | nih.gov |
| Quinolone Synthesis | Conventional | 4 hours | Lower | nih.gov |
| Quinolone Synthesis | Microwave | 10 seconds | 33-45% | nih.gov |
This table provides a comparative overview of the benefits of microwave irradiation in organic synthesis.
Photoredox Catalysis for Benzylic Oxidations
Visible-light photoredox catalysis is a rapidly advancing field that uses light energy to drive chemical reactions under exceptionally mild conditions. nih.govnih.gov This technique is particularly relevant for the transformation of molecules like this compound, which contains a benzylic C-H bond susceptible to functionalization. Benzylic oxidation, for example, could transform the benzyl ester into other valuable derivatives.
Photoredox catalysis enables the selective activation of C-H bonds, which is a powerful strategy for direct functionalization. nih.govrsc.org The process typically involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that can undergo a variety of transformations. researchgate.net These reactions are often performed at room temperature, which helps prevent the degradation of sensitive functional groups and reduces the risk of epimerization at chiral centers. rsc.org The application of photoredox catalysis for amino acid modification is a growing trend, offering a toolbox of reactions that can modify nearly all canonical amino acids under mild, sometimes biocompatible, conditions. nih.govrsc.org This approach could be used for late-stage functionalization of this compound or related peptide structures.
Waste Minimization and Process Intensification
A central goal of green chemistry is to design processes that generate minimal waste and maximize efficiency, a concept known as process intensification. osf.ioccdcindia.com This involves developing new equipment and techniques to dramatically improve manufacturing by decreasing equipment size, energy consumption, and waste production. ccdcindia.com The strategies discussed above—organocatalysis, biocatalysis, microwave heating, and photoredox catalysis—are all key tools for achieving this goal.
Catalysis: Both organocatalysts and enzymes are used in small quantities and can often be recycled, which is superior to stoichiometric reagents that are consumed during the reaction and generate more waste. ambiopharm.comresearchgate.net
Energy Efficiency: Microwave and photoredox-driven reactions often require less energy and time than conventional methods, leading to higher throughput in smaller reactors. sphinxsai.compeptide.com
Solvent Reduction: The move towards solvent-free microwave reactions or the use of greener solvents like water or 2-MeTHF in enzymatic and peptide synthesis significantly reduces the volume of hazardous organic waste. advancedchemtech.comgappeptides.com
Process Integration: Techniques like continuous flow chemistry, often combined with these green technologies, represent a major step in process intensification. pharmasalmanac.compharmafeatures.com Flow reactors offer superior control over reaction parameters, enhance safety, and allow for seamless scaling from the lab to industrial production, further reducing waste and improving yield. pharmasalmanac.compharmafeatures.com
By integrating these principles, the synthesis of this compound can be transformed from a traditional multi-step, resource-intensive process into a streamlined, efficient, and environmentally responsible operation. rsc.org
Concluding Perspectives and Future Research Trajectories
Unexplored Reactivity Manifolds and Mechanistic Nuances
While the fundamental reactivity of the ester and amide functionalities within benzyl (B1604629) benzoylglycinate can be inferred from classical organic chemistry principles, a vast landscape of its reaction chemistry remains to be charted. The interplay between the N-benzoyl group and the benzyl ester in directing regioselective and stereoselective transformations is a fertile ground for investigation.
Future research could focus on:
Novel Cyclization Strategies: Investigating intramolecular cyclization reactions to construct heterocyclic systems. For instance, under specific conditions, the active methylene (B1212753) group of the glycine (B1666218) unit could potentially react with the aromatic rings or the amide carbonyl, leading to novel polycyclic structures.
Advanced Reduction Methodologies: Exploring selective reductions of either the amide or the ester carbonyl group is crucial. While standard reducing agents might lead to a mixture of products, the development of chemoselective reagents or catalytic systems could provide access to valuable amino alcohol or aldehyde intermediates.
Mechanistic Deep Dives: Detailed mechanistic studies, employing computational modeling and kinetic analysis, are essential to understand the intricacies of its reactions. For example, investigating the transition states and intermediates in nucleophilic acyl substitution reactions could reveal subtle electronic and steric effects exerted by the benzoyl and benzyl groups. Research into the reactivity of related N-arylglycine esters has shown that the nature of the aryl group can significantly influence reaction outcomes, suggesting that the benzoyl group in benzyl benzoylglycinate will play a critical role in its reactivity profile. beilstein-journals.org
Novel Catalytic Systems for Selective Transformations
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. While traditional acid and base catalysis are applicable for reactions like hydrolysis, more sophisticated catalysts are required for selective and efficient transformations. wikipedia.orgacs.org
Promising areas of exploration include:
Enantioselective Catalysis: The chiral center at the α-carbon of the glycine moiety, if introduced, would make enantioselective catalysis a key area of focus. Designing chiral catalysts that can differentiate between the enantiotopic faces of the molecule could lead to the synthesis of optically pure derivatives, which are highly valuable in pharmacology.
Photoredox Catalysis: The application of photoredox catalysis could open up new avenues for the functionalization of this compound. For instance, visible-light-mediated reactions could enable C-H functionalization at the benzylic position or on the aromatic rings under mild conditions. Studies on the functionalization of N-benzoylglycine have demonstrated the utility of photoredox catalysis for radical additions. researchgate.net
Transition-Metal Catalysis: Transition-metal catalysts, such as those based on palladium, rhodium, or copper, could be employed for a variety of cross-coupling reactions. This would allow for the introduction of diverse substituents onto the aromatic rings of the benzoyl and benzyl groups, thereby creating a library of novel compounds with potentially interesting biological activities. Palladium-catalyzed C-H acyloxylation has been successfully used for the synthesis of benzyl esters from carboxylic acids and toluene (B28343). organic-chemistry.org
Advanced Functionalization Strategies for Enhanced Material Properties
The modification of this compound through advanced functionalization strategies could lead to the development of new materials with tailored properties.
Key research directions include:
Polymerization: Incorporating this compound as a monomer into polymerization reactions could yield novel biodegradable polymers. The ester and amide linkages could serve as hydrolyzable points, leading to materials with controlled degradation rates.
Surface Modification: The molecule could be grafted onto the surfaces of various materials to impart specific properties, such as biocompatibility or hydrophobicity. For example, its attachment to medical implants could potentially reduce inflammatory responses.
Self-Assembling Systems: By introducing appropriate functional groups, this compound derivatives could be designed to self-assemble into well-defined nanostructures, such as nanotubes or vesicles. These structures could find applications in drug delivery and nanotechnology.
Integration with Flow Chemistry and Automated Synthesis for Scalability
To translate the laboratory-scale synthesis of this compound and its derivatives into industrial applications, the integration of flow chemistry and automated synthesis is crucial.
Future efforts should be directed towards:
Q & A
Basic: What are the established synthetic routes for benzyl benzoylglycinate, and how can purity be validated?
Answer:
this compound is typically synthesized via condensation reactions. A common method involves reacting benzoylglycine with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbidimide) or using benzoyl chloride derivatives (e.g., benzoyl chloride, CAS 98-88-4) under anhydrous conditions . For example, triorganotin or triorganoblei reagents (e.g., Me₃SnBzGly) have been used to form stable metal-glycinate complexes, as demonstrated in organometallic synthesis studies . Post-synthesis, purity is validated using:
- HPLC with UV detection (λ = 254 nm) for quantification.
- ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for benzoyl and benzyl groups).
- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (e.g., NIST reference data for fragmentation patterns) .
Basic: How should researchers design experiments to optimize this compound synthesis yields?
Answer:
Key experimental variables to optimize include:
- Molar ratios : A 1:1.2 molar ratio of benzoylglycine to benzyl alcohol minimizes unreacted starting material.
- Catalyst selection : Lewis acids (e.g., Cu(OTf)₂) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Reaction time : Monitor via TLC or in-line spectroscopy until completion (typically 6–12 hrs).
A fractional factorial design can systematically test these variables, with yield comparisons tabulated (e.g., Table 1).
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Molar Ratio | 1:1 | 1:1.5 | 1:1.2 |
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |
Advanced: How does coordination chemistry influence this compound reactivity in transition metal-mediated reactions?
Answer:
this compound’s glycinate moiety (>NCH₂COOR) forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering reactivity. For example:
- In radiofluorination, Cu(OTf)₂(Py)₄ mediates fluorodeboronation by forming a glycinate-Cu complex, where pyridine ligands are displaced. Excess Cu²⁺ (≥10 mol%) improves radiochemical yields (e.g., 48% for ethyl 4-[¹⁸F]fluorobenzoylglycinate) by maintaining catalytic turnover .
- Competitive ligand binding studies (UV-Vis titration) can quantify binding constants (Kd), while DFT calculations model coordination geometries.
Advanced: How can researchers resolve discrepancies in radiochemical yields across studies using benzoylglycinate precursors?
Answer:
Yield variations often arise from:
- Catalyst decomposition : Cu(OTf)₂ degrades under prolonged heating, reducing active species. Monitor via cyclic voltammetry.
- Radiolysis effects : High-energy ¹⁸F⁻ can degrade precursors. Use stabilizers (e.g., ascorbic acid) or lower activity concentrations .
- Substrate solubility : Poor solubility in aprotic solvents (e.g., DMF) limits reaction homogeneity. Pre-saturate solvents with precursors.
A meta-analysis of published protocols (e.g., comparing Cu²⁺ loadings, solvent systems) should be conducted, with results visualized in a scatter plot (Yield vs. Catalyst Loading) to identify outliers.
Advanced: What kinetic models are suitable for studying this compound derivative reactions?
Answer:
- Pseudo-first-order kinetics : Apply when one reactant (e.g., benzyl alcohol) is in excess. Monitor conversion via GC-MS or IR spectroscopy .
- Michaelis-Menten models : Useful for enzyme-catalyzed reactions (e.g., lipase-mediated esterification). Calculate Vmax and Km using Lineweaver-Burk plots.
- Computational modeling : Use Gaussian or ORCA software to simulate transition states and activation energies for glycinate-metal interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
- NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 4.3 ppm for benzyl CH₂) and ¹³C NMR (δ 167 ppm for carbonyl carbons) .
- X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., triorganotin derivatives form distorted tetrahedral geometries) .
Advanced: How do steric effects from the benzoyl group impact this compound’s reactivity?
Answer:
The bulky benzoyl group:
- Reduces nucleophilic attack at the glycinate nitrogen, favoring metal coordination over alkylation.
- Influences crystal packing : X-ray data show increased torsion angles (e.g., 15° in Me₃SnBzGly vs. 8° in formyl analogs), reducing intermolecular interactions .
- Slows reaction kinetics : Steric hindrance increases activation energy, as shown in Arrhenius plots for hydrolysis reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
